

Application Notes and Protocols: Kanosamine Hydrochloride in Fungal Growth Inhibition Assays

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Compound of Interest

Compound Name: *Kanosamine hydrochloride*

Cat. No.: *B035946*

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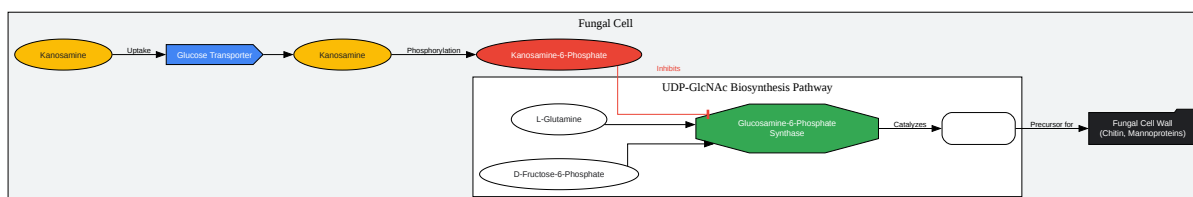
For Researchers, Scientists, and Drug Development Professionals

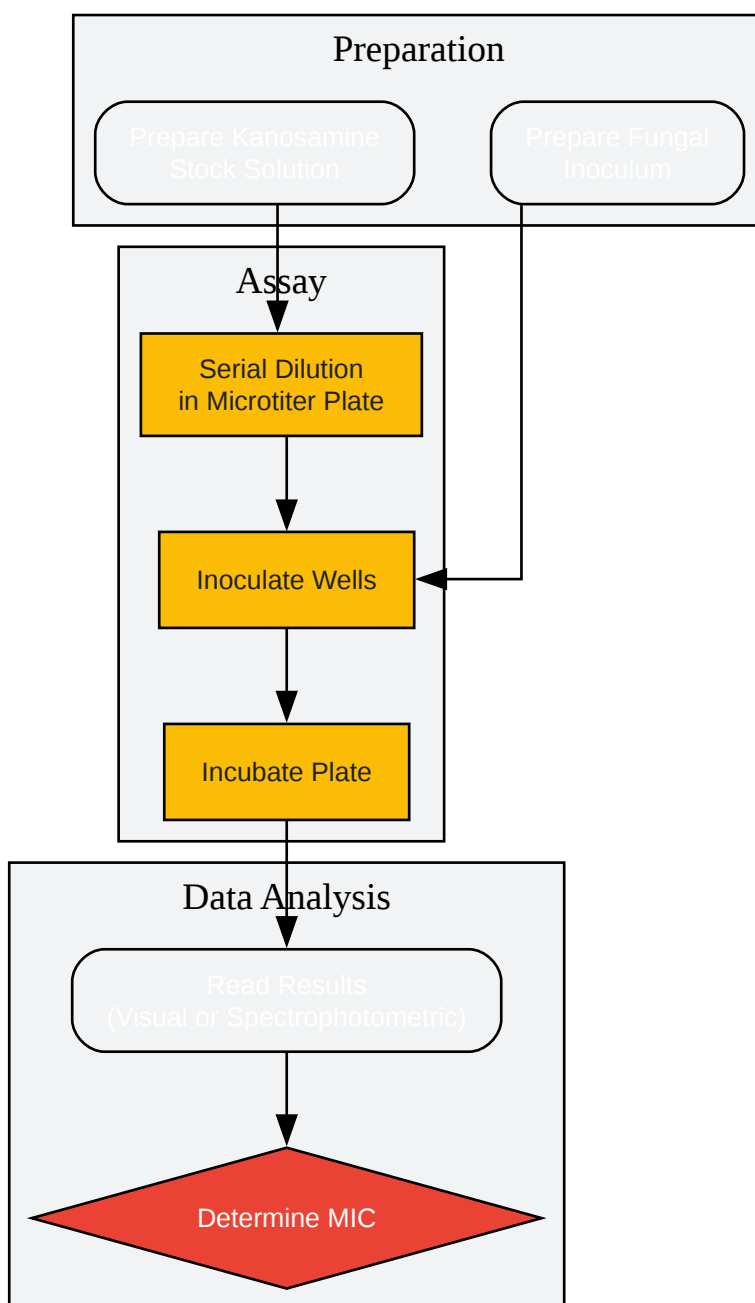
Introduction

Kanosamine, an aminoglycoside antibiotic, has demonstrated notable inhibitory effects against a range of fungi, including plant and human pathogens.^{[1][2][3][4]} Its unique mechanism of action, targeting the fungal cell wall biosynthesis pathway, makes it a compound of interest for antifungal research and development.^{[2][3]} This document provides detailed protocols for utilizing **Kanosamine hydrochloride** in fungal growth inhibition assays, summarizes its antifungal activity, and illustrates its mechanism of action.

Mechanism of Action

Kanosamine is transported into fungal cells via the glucose transport system.^{[1][2][3]} Once inside the cytoplasm, it is phosphorylated to Kanosamine-6-phosphate. This phosphorylated form of Kanosamine acts as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase) with respect to D-fructose-6-phosphate.^{[1][2]} The inhibition of this enzyme disrupts the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial precursor for the synthesis of chitin and mannoproteins, which are essential components of the fungal cell wall.^[2] This disruption leads to profound morphological changes, inhibition of septum formation, and cell agglutination.^{[1][2]}





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